molecular formula C33H34IN3O3S B13447961 (6R-trans)-1-[[2-[(Diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidnium Iodide

(6R-trans)-1-[[2-[(Diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidnium Iodide

Cat. No.: B13447961
M. Wt: 679.6 g/mol
InChI Key: LURPENMHYDRNOO-KCQHNCPESA-M
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Description

(6R-trans)-1-[[2-[(Diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[420]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidnium Iodide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R-trans)-1-[[2-[(Diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidnium Iodide involves several steps, including the formation of the bicyclic core, introduction of the diphenylmethoxycarbonyl group, and the final iodide salt formation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high purity and yield while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(6R-trans)-1-[[2-[(Diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidnium Iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while substitution reactions can introduce new functional groups.

Scientific Research Applications

(6R-trans)-1-[[2-[(Diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidnium Iodide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6R-trans)-1-[[2-[(Diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidnium Iodide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (6R-trans)-1-[[2-[(Diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidinium Chloride
  • (6R-trans)-1-[[2-[(Diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidinium Bromide

Uniqueness

The uniqueness of (6R-trans)-1-[[2-[(Diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidnium Iodide lies in its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C33H34IN3O3S

Molecular Weight

679.6 g/mol

IUPAC Name

benzhydryl (6R,7R)-7-(benzylideneamino)-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;iodide

InChI

InChI=1S/C33H34N3O3S.HI/c1-36(19-11-12-20-36)22-27-23-40-32-28(34-21-24-13-5-2-6-14-24)31(37)35(32)29(27)33(38)39-30(25-15-7-3-8-16-25)26-17-9-4-10-18-26;/h2-10,13-18,21,28,30,32H,11-12,19-20,22-23H2,1H3;1H/q+1;/p-1/t28-,32-;/m1./s1

InChI Key

LURPENMHYDRNOO-KCQHNCPESA-M

Isomeric SMILES

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)N=CC4=CC=CC=C4)SC2)C(=O)OC(C5=CC=CC=C5)C6=CC=CC=C6.[I-]

Canonical SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N=CC4=CC=CC=C4)SC2)C(=O)OC(C5=CC=CC=C5)C6=CC=CC=C6.[I-]

Origin of Product

United States

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